Ethyl furo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound characterized by a fused furan and pyridine ring system, specifically with a carboxylate group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for ethyl furo[2,3-c]pyridine-5-carboxylate is , and its molecular weight is approximately 191.18 g/mol .
Ethyl furo[2,3-c]pyridine-5-carboxylate can be sourced from various chemical suppliers and is classified under heterocyclic compounds, which are organic compounds containing a ring structure that includes at least one atom that is not carbon. This compound falls within the broader category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of ethyl furo[2,3-c]pyridine-5-carboxylate can be achieved through several methods, often involving cyclization reactions. A common synthetic route involves the reaction of 2-aminopyridine with diethyl oxalate under acidic conditions, leading to the formation of an intermediate that cyclizes to yield the target compound. This process typically requires elevated temperatures and strong acid catalysts to facilitate the cyclization .
The synthesis can be optimized for scale-up, allowing for gram-scale production suitable for further functionalization in medicinal chemistry. The process may include steps such as saponification and decarboxylation to modify the product as needed for specific applications .
The structure of ethyl furo[2,3-c]pyridine-5-carboxylate features a fused ring system comprising a pyridine and a furan moiety. The carboxylate group at the 5-position plays a crucial role in defining its chemical reactivity and biological activity.
Key structural data includes:
Ethyl furo[2,3-c]pyridine-5-carboxylate can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for ethyl furo[2,3-c]pyridine-5-carboxylate is not fully elucidated but is believed to involve interactions at specific biological targets such as enzymes or receptors within cellular pathways. The presence of the carboxylate group may facilitate hydrogen bonding or ionic interactions with target biomolecules, influencing their activity.
Relevant data include:
Ethyl furo[2,3-c]pyridine-5-carboxylate has several scientific uses:
Heterocyclic compounds constitute the structural foundation of >90% of marketed pharmaceuticals, with nitrogen-containing heterocycles demonstrating particular therapeutic significance. Among these, pyridine-based systems represent approximately 18% of FDA-approved nitrogen heterocyclic drugs, spanning infectious diseases, oncology, and neurological disorders [2]. Fragment-based drug discovery leverages such privileged heterocyclic cores as molecular "hubs" for systematic covalent organization of functional groups, enabling precise control over pharmacophore geometry and electronic properties. Ethyl furo[2,3-c]pyridine-5-carboxylate exemplifies this approach, combining a pyridine pharmacophore with fused furan ring topology and ester functionality for derivatization. The molecule's modest size (191.18 g/mol) and favorable physicochemical properties align with lead-like criteria, positioning it as a versatile building block for constructing bioactive molecules through rational chemistry rather than statistical derivatization .
Table 1: Therapeutic Distribution of Pyridine-Containing FDA-Approved Drugs
Therapeutic Area | Representative Drugs | Percentage of N-Heterocyclic Drugs |
---|---|---|
Infectious Diseases | Isoniazid, Delavirdine | 32% |
Oncology | Abiraterone, Crizotinib | 28% |
Neurological | Tacrine, Pyridostigmine | 18% |
Cardiovascular | Nifedipine, Amlodipine | 14% |
Inflammation | Piroxicam, Tenoxicam | 8% |
The furo[2,3-c]pyridine scaffold represents an underutilized chemotype with distinctive advantages for drug design. Its fused bicyclic system provides: (1) enhanced rigidity that reduces entropic penalties upon target binding; (2) balanced lipophilicity (calculated LogP = 1.08–1.53) supporting membrane permeability; and (3) multiple vectors for functionalization at positions C-2, C-3, C-5, and C-7 [5] [6]. Ethyl furo[2,3-c]pyridine-5-carboxylate (CAS 478148-62-8) specifically features an ester handle at the C-5 position that serves as a synthetic linchpin for amide formation or reduction to alcohol functionalities. This strategic positioning enables efficient conversion to drug-like molecules, as evidenced by its application in synthesizing kinase inhibitors and pathway modulators [5] [9]. The scaffold's unique electronic profile—stemming from the electron-rich furan fused with electron-deficient pyridine—creates dipole moments that enhance interactions with biological targets, a feature exploited in developing Hedgehog signaling modulators [4].
Despite the dominance of heterocycles in pharmaceuticals, only 32 ring systems account for half of all known drugs, leaving vast regions of heterocyclic chemical space unexplored. Computational studies by Pitt identified approximately 25,000 theoretically possible mono- and bicyclic heterocycles, with furo[2,3-c]pyridine among 22 "high-priority, low-complexity" ring systems flagged for synthetic accessibility and drug-like properties [6]. Historically, synthetic challenges impeded exploration of this scaffold due to: (1) regiochemical complexities in cyclization reactions; (2) instability of intermediates; and (3) limited commercial availability of precursors. The inaugural synthesis of furo[2,3-c]pyridin-4(1H)-one derivatives in 2016 marked a turning point, demonstrating viable routes through LDA-mediated cyclization of hydrazone intermediates derived from furan-3-carboxylic acid [6]. Ethyl furo[2,3-c]pyridine-5-carboxylate emerged from these advances as a synthetically tractable variant, with optimized procedures now enabling multigram-scale production via condensation-cyclization sequences [7].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7